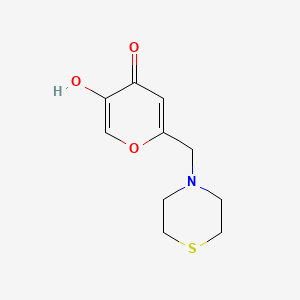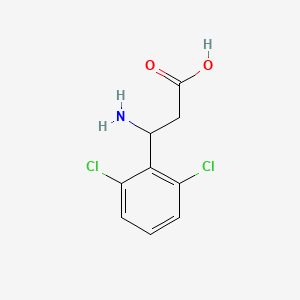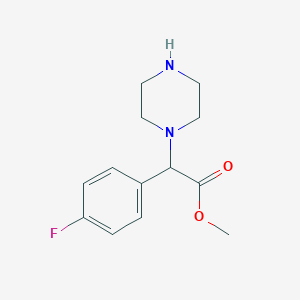
2-Amino-3,6-dichloroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3,6-dichloroquinoxaline is a chemical compound with the molecular formula C8H5Cl2N3 It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,6-dichloroquinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with ammonia or an amine source. One common method includes the use of 2,3-dichloroquinoxaline as a starting material, which is then reacted with ammonia in the presence of a solvent such as ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3,6-dichloroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, thiourea, and primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substituted Quinoxalines: Formed through nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-Amino-3,6-dichloroquinoxaline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-3,6-dichloroquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of d-amino acid oxidase, which plays a role in the metabolism of amino acids. The compound binds to the active site of the enzyme, preventing its normal function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2,3-Dichloroquinoxaline: A precursor in the synthesis of 2-Amino-3,6-dichloroquinoxaline.
6,7-Dichloroquinoxaline-2,3-dione: Another quinoxaline derivative with distinct biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H5Cl2N3 |
|---|---|
Molekulargewicht |
214.05 g/mol |
IUPAC-Name |
3,6-dichloroquinoxalin-2-amine |
InChI |
InChI=1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)12-7(10)8(11)13-5/h1-3H,(H2,11,13) |
InChI-Schlüssel |
SQLRBNIWOMYRMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)N=C(C(=N2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12116325.png)



![6-(4-Bromophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B12116355.png)






![Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12116397.png)
![Acetic acid, [[4-(4-methoxyphenyl)-6-methyl-2-pyrimidinyl]thio]-](/img/structure/B12116398.png)

